

Unraveling the Seyferth-Gilbert Homologation: A Tale of Two Discoveries

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl
(diazomethyl)phosphonate*

Cat. No.: *B029019*

[Get Quote](#)

The Seyferth-Gilbert homologation, a cornerstone reaction in synthetic organic chemistry for the one-carbon extension of aldehydes and ketones to alkynes, owes its development to the distinct and complementary contributions of two research groups. The key reagent, **dimethyl (diazomethyl)phosphonate**, was first synthesized and characterized by Dietmar Seyferth and his colleagues in 1971. However, the application of this reagent in the homologation reaction to produce alkynes was independently discovered and reported by John C. Gilbert and U. Weerasooriya in 1982.^{[1][2]}

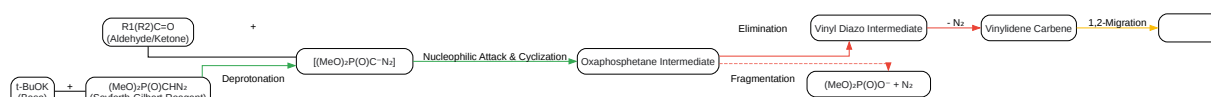
Initially, Seyferth's work focused on the preparation of the novel diazophosphonate reagent.^[1]^[3] It was Gilbert and Weerasooriya who later demonstrated its synthetic utility for converting carbonyl compounds into alkynes, thus establishing the reaction that now bears both of their names.^{[1][4]} This powerful transformation provides a direct route to alkynes from readily available aldehydes and ketones.^[1]

Core Reaction and Mechanism

The Seyferth-Gilbert homologation involves the reaction of an aldehyde or ketone with **dimethyl (diazomethyl)phosphonate** in the presence of a strong base, such as potassium tert-butoxide, to yield the corresponding alkyne with one additional carbon atom.^{[2][5]}

The reaction mechanism initiates with the deprotonation of the **dimethyl (diazomethyl)phosphonate** by the strong base to form a phosphonate carbanion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The

resulting intermediate undergoes a cyclization to form an unstable oxaphosphetane. This is followed by the elimination of dimethyl phosphate and dinitrogen gas, leading to the formation of a vinylidene carbene, which then rearranges via a 1,2-migration to furnish the final alkyne product.^{[1][2][5]}



[Click to download full resolution via product page](#)

Caption: Seyferth-Gilbert Homologation Reaction Mechanism.

Experimental Protocols

Original Seyferth-Gilbert Protocol

The original procedure developed by Gilbert and Weerasooriya is effective for a range of aromatic aldehydes and ketones.

General Procedure: A solution of the carbonyl compound and **dimethyl (diazomethyl)phosphonate** in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of potassium tert-butoxide in THF is then added dropwise. The reaction mixture is stirred at low temperature for a period of time before being allowed to warm to room temperature. The reaction is then quenched, and the alkyne product is isolated and purified using standard techniques such as extraction and chromatography.

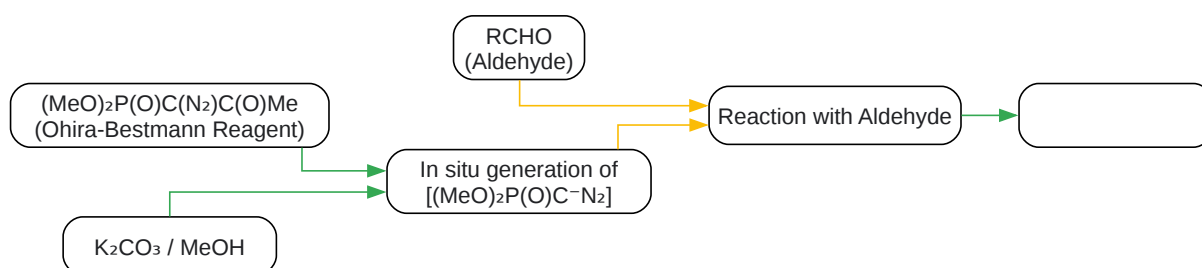
Reactant (Aldehyde/Ketone)	Product (Alkyne)	Yield (%)
Benzaldehyde	Phenylacetylene	85
p-Anisaldehyde	p-Methoxyphenylacetylene	90
p-Chlorobenzaldehyde	p-Chlorophenylacetylene	88
Acetophenone	1-Phenyl-1-propyne	75
Benzophenone	Diphenylacetylene	92

Data compiled from various sources reporting typical yields for the classical Seyferth-Gilbert reaction.

The Ohira-Bestmann Modification

A significant limitation of the original Seyferth-Gilbert protocol is the use of a strong base, which is incompatible with base-sensitive functional groups and enolizable aldehydes.^[6] To address this, a milder and more versatile procedure was developed, known as the Ohira-Bestmann modification. This method utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent.^{[1][2]}

The key advantage of the Ohira-Bestmann modification is the in situ generation of the necessary phosphonate anion under much milder basic conditions, typically using potassium carbonate in methanol.^{[2][6]} This allows for the successful homologation of a wider range of substrates, including those that would not survive the harsh conditions of the original protocol.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow of the Ohira-Bestmann Modification.

Ohira-Bestmann Protocol

General Procedure: To a solution of the aldehyde and the Ohira-Bestmann reagent in methanol at room temperature, potassium carbonate is added portionwise. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the resulting terminal alkyne is purified by chromatography.

Reactant (Aldehyde)	Product (Terminal Alkyne)	Yield (%)
Cyclohexanecarboxaldehyde	Ethynylcyclohexane	85
Dodecanal	1-Tridecyne	91
Citronellal	1,1-Dimethyl-5-hepten-1-yne	78
3-Phenylpropanal	4-Phenyl-1-butyne	82

Data represents typical yields obtained using the Ohira-Bestmann modification.

Conclusion

The discovery of the Seyferth-Gilbert homologation is a prime example of how the synthesis of a novel reagent can pave the way for the development of a powerful synthetic methodology. While Dietmar Seyferth provided the crucial chemical tool, it was the insight of John C. Gilbert and U. Weerasooriya that unlocked its potential for alkyne synthesis. The subsequent development of the Ohira-Bestmann modification has further expanded the utility of this reaction, making it an indispensable method in the modern synthetic chemist's toolbox for the construction of carbon-carbon triple bonds. The milder conditions of the modified protocol have proven particularly valuable in the total synthesis of complex natural products and in the development of novel pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 6. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]
- To cite this document: BenchChem. [Unraveling the Seyferth-Gilbert Homologation: A Tale of Two Discoveries]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029019#who-discovered-the-seyferth-gilbert-homologation-reaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com